N-(4-chlorobenzyl)-3-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzanilides. This compound is characterized by the presence of a benzamide group substituted with a 4-chlorophenylmethyl group, a 3-methoxy group, and a pyridin-2-yl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 3-methoxy-N-(pyridin-2-yl)benzamide.
Introduction of the 4-Chlorophenylmethyl Group: The 4-chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3-methoxy-N-(pyridin-2-yl)benzamide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for N-[(4-chlorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorophenylmethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3), primary amines (R-NH2), and thiols (R-SH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of tyrosine-protein kinases, which are enzymes involved in the regulation of angiogenesis, vascular development, and cell proliferation . By inhibiting these kinases, the compound can potentially reduce the growth and spread of cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: This compound shares the 4-chlorophenyl and pyridin-2-yl groups but differs in the presence of a propan-1-amine backbone.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazol-2-yl group and a 4-bromophenyl group, making it structurally similar but functionally different.
Uniqueness
N-[(4-Chlorophenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit tyrosine-protein kinases sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C20H17ClN2O2 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17ClN2O2/c1-25-18-6-4-5-16(13-18)20(24)23(19-7-2-3-12-22-19)14-15-8-10-17(21)11-9-15/h2-13H,14H2,1H3 |
InChI Key |
YGZWTHHLAGEERW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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